molecular formula C10H13N5O3S B2902900 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2191216-40-5

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B2902900
CAS No.: 2191216-40-5
M. Wt: 283.31
InChI Key: ISOFEIVFEOTOFE-UHFFFAOYSA-N
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Description

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a heterocyclic compound featuring a fused imidazolidin-2-one core linked to a pyrrolidine ring substituted with a 1,2,5-thiadiazol-3-yloxy group. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement, ensuring precise determination of bond angles and stereochemistry .

Properties

IUPAC Name

1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c16-9-11-2-4-15(9)10(17)14-3-1-7(6-14)18-8-5-12-19-13-8/h5,7H,1-4,6H2,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOFEIVFEOTOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Thiadiazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can affect the activity of metalloenzymes . The pyrrolidine and imidazolidinone rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Imidazolidin-2-one 3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine C₁₁H₁₂N₄O₃S* 296.3 (calculated) Electron-deficient thiadiazole may enhance bioactivity or coordination
1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one Imidazolidin-2-one 3-(Thiophen-3-yl)pyrrolidine + methylsulfonyl C₁₃H₁₇N₃O₄S₂ 343.4 Thiophene’s electron-rich ring may improve π-π stacking; sulfonyl group increases hydrophilicity
1,3-Dimethyl-4-((triisopropylsilyl)ethynyl)imidazolidin-2-one Imidazolidin-2-one Triisopropylsilyl ethynyl C₁₈H₃₂N₂OSi 332.5 (estimated) Bulky silyl group enhances steric hindrance, potentially reducing metabolic degradation
Benzodioxine-fused thiadiazole derivatives 1,4-Benzodioxine + thiadiazole Varied alkyl/aryl groups Variable 250–400 Broad-spectrum antimicrobial activity reported in some derivatives

*Calculated based on IUPAC name.

Functional and Reactivity Differences

  • Thiadiazole vs. Thiophene : The target compound’s 1,2,5-thiadiazole ring is electron-deficient due to electronegative nitrogen atoms, contrasting with the electron-rich thiophene in . This difference influences reactivity: thiadiazoles are more prone to nucleophilic substitution, while thiophenes participate in electrophilic aromatic substitution .
  • Sulfonyl vs. Thiadiazolyloxy Groups : The methylsulfonyl group in increases polarity and aqueous solubility compared to the thiadiazolyloxy group, which may confer better membrane permeability in drug design .
  • Silyl Substituents : Compounds like use triisopropylsilyl groups to modulate steric effects and stability, a strategy absent in the target compound but relevant for tuning pharmacokinetics .

Biological Activity

The compound 1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Moiety : This is achieved by reacting thiosemicarbazide with an appropriate acid chloride in the presence of a base such as triethylamine.
  • Attachment of the Pyrrolidine Ring : Cyclization reactions involving suitable precursors lead to the formation of the pyrrolidine ring.
  • Coupling with Imidazolidinone : The final step usually involves coupling the thiadiazole-pyrrolidine intermediate with an imidazolidinone structure through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds containing thiadiazole and imidazolidinone moieties exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown selective inhibition against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cells, suggesting a promising therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics. This suggests that it could be developed further for treating bacterial infections .

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : The thiadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity or modulating their function. For example, compounds similar to this one have been reported to inhibit carbonic anhydrase isoforms selectively .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
AnticancerThiadiazole Derivative25-50
AntimicrobialThiadiazole Derivative10-30
Carbonic Anhydrase InhibitionSimilar Compound57.7 - 98.2

Notable Research Findings

  • A study found that derivatives similar to This compound exhibited selective inhibition against specific carbonic anhydrase isoforms, which are implicated in various pathologies including cancer .
  • Another research highlighted its potential as an antimicrobial agent against resistant bacterial strains, showing promise in overcoming current antibiotic limitations .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the pyrrolidine or imidazolidinone core, followed by functionalization. For example:

Pyrrolidine Core Formation : Use nucleophilic substitution or cyclization reactions to attach the thiadiazole moiety via an ether linkage (e.g., SN2 reactions under anhydrous conditions) .

Carbonyl Imidazolidinone Attachment : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrrolidine-thiadiazole intermediate to imidazolidinone .

  • Key Factors : Solvent polarity (DMF or THF), temperature (0–60°C), and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield and purity. Continuous flow reactors may enhance scalability and reduce side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for pyrrolidine (δ 3.0–4.0 ppm), thiadiazole (δ 8.0–9.0 ppm), and imidazolidinone carbonyl (δ 160–170 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
  • Chromatography :
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity and detect byproducts .

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/SDD basis sets to calculate bond angles (e.g., C1-C2-C3 = 121.4°) and electron distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict hydrolysis susceptibility .

Advanced Questions

Q. How can contradictory bioassay results for this compound be resolved through experimental design?

  • Methodological Answer :

  • Randomized Block Design : Assign treatments (e.g., varying doses) to blocks (e.g., cell lines) to control for biological variability .
  • Dose-Response Replicates : Perform triplicate assays with negative/positive controls (e.g., IC50 comparisons) to identify outliers .
  • Meta-Analysis : Pool data from independent studies to assess reproducibility, adjusting for assay conditions (e.g., pH, incubation time) .

Q. What strategies optimize synthetic yield under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, CuI, or organocatalysts for coupling steps. For example, Pd-catalyzed Buchwald-Hartwig amination improves aryl ether formation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation.
  • Table :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8072
CuIDMSO6065
No catalystTHF2538
Hypothetical data based on analogous reactions in .

Q. How to evaluate the environmental fate of this compound using standardized ecotoxicological methods?

  • Methodological Answer :

  • Abiotic Degradation : Conduct hydrolysis studies at pH 5–9 (40°C, 30 days) to track half-life via LC-MS .
  • Biotic Transformation : Expose the compound to soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., imidazolidinone ring cleavage products) .
  • Toxicity Assays : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC50 values .

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